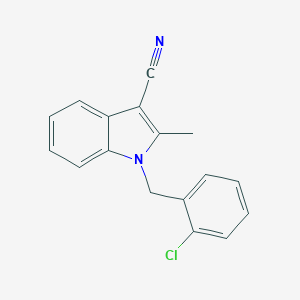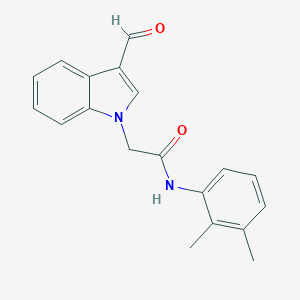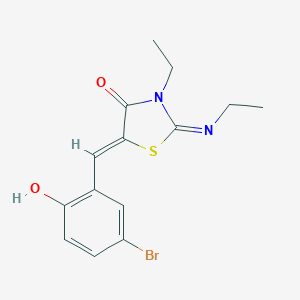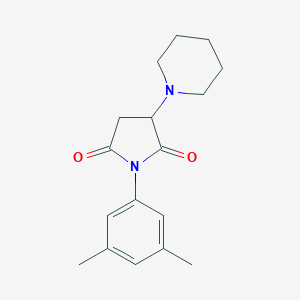![molecular formula C23H19FN2O2 B297805 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B297805.png)
3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of quinazolinones, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It also inhibits the activity of certain enzymes involved in inflammation and fungal and viral infections.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one has been shown to have several biochemical and physiological effects. It has been found to downregulate the expression of various genes involved in cancer cell proliferation and survival. It also inhibits the activity of certain enzymes involved in inflammation, fungal and viral infections.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one in lab experiments is its potent anticancer activity against various cancer cell lines. It also exhibits anti-inflammatory, antifungal, and antiviral activities. However, one of the limitations of using this compound is its complex synthesis method, which can be time-consuming and challenging.
Future Directions
There are several future directions for the research on 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one. One of the directions is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and fungal and viral infections. Another direction is to explore its mechanism of action and identify the molecular targets involved in its biological activities. Additionally, further studies can be conducted to optimize its synthesis method and improve its pharmacokinetic properties.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one is a multi-step process that involves the condensation of 4-fluoroaniline with 4-(prop-2-en-1-yloxy)benzaldehyde to form the intermediate Schiff base. The Schiff base is then cyclized with anthranilic acid in the presence of acetic acid to obtain the final product.
Scientific Research Applications
3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one has been extensively studied for its biological activities. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess anti-inflammatory, antifungal, and antiviral activities.
properties
Product Name |
3-(4-fluorophenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one |
|---|---|
Molecular Formula |
C23H19FN2O2 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-2-(4-prop-2-enoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C23H19FN2O2/c1-2-15-28-19-13-7-16(8-14-19)22-25-21-6-4-3-5-20(21)23(27)26(22)18-11-9-17(24)10-12-18/h2-14,22,25H,1,15H2 |
InChI Key |
ZFTACNVVQVJEFE-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B297725.png)

![N-(3,4-dichlorophenyl)-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)methanesulfonamide](/img/structure/B297730.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[2-chloro(phenylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B297732.png)
![N-[1-oxo-1-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]propan-2-yl]-N-phenylmethanesulfonamide](/img/structure/B297734.png)
![N-(2-methoxyphenyl)-N-[2-oxo-2-[2-[(E)-(2-oxonaphthalen-1-ylidene)methyl]hydrazinyl]ethyl]methanesulfonamide](/img/structure/B297735.png)

![N-(2,3-dimethylphenyl)-N-[2-oxo-2-[2-(2-oxoindol-3-yl)hydrazinyl]ethyl]benzenesulfonamide](/img/structure/B297739.png)
![ethyl 5-(2-methoxyphenyl)-2-[(3-methyl-2-thienyl)methylene]-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297743.png)
![5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2-[2-(2-propynyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B297744.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297745.png)

![5-[(3-methoxy-5,6,7,8-tetrahydro-2-naphthalenyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297748.png)